Fmoc-D-2-Nal-OH

Description

BenchChem offers high-quality Fmoc-D-2-Nal-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-2-Nal-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

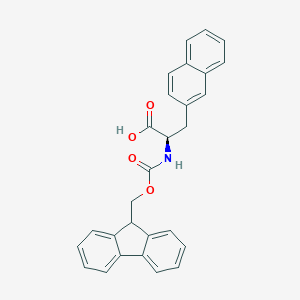

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUTZJVERLGMQZ-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138774-94-4 | |

| Record name | Fmoc-D-2-Naphthylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP6G2WBA2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fmoc-D-2-Nal-OH: A Technical Guide for Researchers and Drug Development Professionals

Fmoc-D-2-Nal-OH , also known as N-α-Fmoc-D-3-(2-naphthyl)alanine, is a non-natural amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique structural features, conferred by the bulky naphthyl group, impart valuable properties to peptides, influencing their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of Fmoc-D-2-Nal-OH, including its chemical and physical properties, detailed experimental protocols for its use in peptide synthesis, and insights into the functional implications of its incorporation into peptide-based therapeutics.

Core Properties and Specifications

Fmoc-D-2-Nal-OH is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 138774-94-4 | [1][2] |

| Molecular Formula | C₂₈H₂₃NO₄ | [1][2] |

| Molecular Weight | 437.49 g/mol | [1][2] |

| Melting Point | 191 °C | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Solubility | Slightly soluble in water. Soluble in DMSO (100 mg/mL with sonication). | [1][3] |

| Storage Conditions | 2-8°C for short-term storage; -20°C for long-term storage (up to 3 years as a powder). | [1][2][3] |

Applications in Peptide Synthesis and Drug Discovery

The primary application of Fmoc-D-2-Nal-OH lies in its use as a building block for the synthesis of peptides with modified properties.[2][4] The incorporation of the D-2-naphthylalanine residue can:

-

Enhance Metabolic Stability: The non-natural D-configuration and the bulky naphthyl side chain can increase resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.

-

Modulate Receptor Binding: The aromatic and hydrophobic nature of the naphthyl group can influence the peptide's interaction with biological targets, potentially leading to increased affinity and selectivity.

-

Promote Specific Secondary Structures: The steric bulk of the side chain can induce specific turns or helical conformations within the peptide backbone.

-

Impart Antimicrobial and Anticancer Properties: Peptides containing D-2-naphthylalanine have demonstrated significant antimicrobial and anticancer activities.[5][6] The proposed mechanism involves the disruption of the cell membrane of pathogens and cancer cells.[5][7]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-2-Nal-OH is incorporated into a growing peptide chain on a solid support resin using a series of repeated cycles. The following protocols outline the key steps in this process.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality of the final peptide (e.g., amide or carboxylic acid).[8][9]

-

Procedure:

-

Place the desired amount of resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to swell the resin.[8][9]

-

Allow the resin to swell for at least 30-60 minutes at room temperature.[8]

-

Drain the solvent.

-

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.

-

Reagents:

-

20% piperidine (B6355638) in DMF (v/v)

-

-

Procedure:

-

Add the 20% piperidine/DMF solution to the swollen resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Repeat the addition of 20% piperidine/DMF and agitate for an additional 10-15 minutes.[4]

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[4][8]

-

Figure 1: Fmoc deprotection workflow.

Amino Acid Coupling

In this step, Fmoc-D-2-Nal-OH (or another Fmoc-protected amino acid) is activated and coupled to the free N-terminus of the peptide chain on the resin.

-

Reagents:

-

Procedure:

-

In a separate vial, dissolve Fmoc-D-2-Nal-OH (e.g., 3-5 equivalents relative to resin loading) and a coupling agent like HATU (e.g., 2.9 equivalents) in DMF.

-

Add a base such as DIPEA (e.g., 6 equivalents) to the activation mixture.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.[9]

-

Drain the coupling solution and wash the resin with DMF.

-

Figure 2: Amino acid coupling workflow.

The deprotection and coupling steps are repeated for each amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

-

Reagents (Cleavage Cocktail):

-

Trifluoroacetic acid (TFA) is the primary cleavage agent.

-

Scavengers are added to prevent side reactions with sensitive amino acid residues. Common scavengers include:

-

A common cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[2]

-

-

Procedure:

-

Wash the peptide-resin with DCM and dry it thoroughly.

-

Add the freshly prepared cleavage cocktail to the resin.

-

Incubate the mixture at room temperature for 2-4 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Functional Implications of D-2-Naphthylalanine Incorporation

While Fmoc-D-2-Nal-OH itself does not have a direct signaling pathway, its incorporation into peptides can lead to significant biological activities, particularly antimicrobial and anticancer effects. The proposed mechanism of action for these peptides is the disruption of cellular membranes.

Figure 3: Proposed mechanism of membrane disruption.

Studies have shown that the bulky and hydrophobic β-naphthylalanine residues can enhance the peptide's ability to penetrate and disrupt the lipid bilayer of microbial and cancer cell membranes, which are often enriched in negatively charged phospholipids.[5][6] This leads to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[7] This mechanism of action is attractive for drug development as it is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-D-2-Nal-OH: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-2-Nal-OH, chemically known as (R)-N-(9-Fluorenylmethoxycarbonyl)-2-naphthylalanine, is a pivotal synthetic amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the bulky naphthyl group, confer specific conformational properties to peptides, making it a valuable tool in drug discovery and the development of bioactive peptides. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-D-2-Nal-OH, with a focus on its role in synthesizing peptides with therapeutic potential.

Chemical Structure and Properties

Fmoc-D-2-Nal-OH is a derivative of the D-isomer of the non-proteinogenic amino acid 2-naphthylalanine. The α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is labile to basic conditions, a cornerstone of modern SPPS.

Chemical Structure:

Table 1: Physicochemical Properties of Fmoc-D-2-Nal-OH

| Property | Value | Reference |

| CAS Number | 138774-94-4 | [Source 21] |

| Molecular Formula | C₂₈H₂₃NO₄ | [Source 21] |

| Molecular Weight | 437.49 g/mol | [Source 21] |

| Appearance | White to off-white powder | |

| Melting Point | 155-158 °C | |

| Solubility | Soluble in DMF, DMSO | |

| Storage | 2-8°C | [Source 21] |

Applications in Peptide Synthesis

The incorporation of Fmoc-D-2-Nal-OH into peptide sequences is a strategic approach to modulate their structure and biological activity. The naphthyl side chain introduces significant hydrophobicity and steric bulk, which can influence peptide folding, stability, and receptor-binding affinity.

Antimicrobial and Antifungal Peptides

Peptides containing D-2-naphthylalanine have demonstrated potent antimicrobial and antifungal activities. The D-amino acid configuration enhances proteolytic stability, a desirable trait for therapeutic peptides. The bulky side chain is thought to contribute to the disruption of microbial cell membranes, a common mechanism of action for many antimicrobial peptides.

Melanocortin Receptor Ligands

Fmoc-D-2-Nal-OH is a key building block in the synthesis of potent and selective ligands for melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs). These receptors are involved in various physiological processes, including appetite regulation, energy homeostasis, and pigmentation. The aromatic nature of the naphthyl group can facilitate π-π stacking interactions within the receptor's binding pocket, enhancing affinity and selectivity.

Fluorescent Probes

The naphthyl group of D-2-Nal is inherently fluorescent, allowing its use as an intrinsic fluorescent probe. This property is valuable for studying peptide-receptor interactions, peptide conformation, and localization within biological systems without the need for external fluorescent labels that might perturb the peptide's function.

Experimental Protocols

The following sections detail the general procedures for the incorporation of Fmoc-D-2-Nal-OH into a peptide sequence using manual Fmoc solid-phase peptide synthesis.

Materials

-

Fmoc-D-2-Nal-OH

-

Rink Amide MBHA resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

HPLC grade acetonitrile (B52724) and water

-

Mass spectrometer

Resin Swelling and Fmoc Deprotection

-

Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Coupling of Fmoc-D-2-Nal-OH

-

In a separate vial, dissolve Fmoc-D-2-Nal-OH (3 equivalents relative to resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Pre-activate the mixture for 15-20 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Wash the resin with DMF (3 times) and DCM (3 times).

Peptide Chain Elongation

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Visualizations

Experimental Workflow for Fmoc-SPPS

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Signaling Pathway for Melanocortin Receptors (GPCR)

Caption: Gs-coupled GPCR signaling pathway for the MC4 receptor.

General Mechanism of Antimicrobial Peptides

Caption: General mechanism of membrane disruption by antimicrobial peptides.

Conclusion

Fmoc-D-2-Nal-OH is a versatile and valuable building block for the synthesis of peptides with tailored properties. Its incorporation can enhance biological activity, improve metabolic stability, and provide intrinsic fluorescent properties. The protocols and pathways described in this guide offer a foundational understanding for researchers and drug development professionals aiming to leverage the unique characteristics of Fmoc-D-2-Nal-OH in their peptide-based research and therapeutic development programs.

A Technical Guide to Fmoc-D-2-Nal-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-2-Nal-OH, also known as N-α-Fmoc-3-(2-naphthyl)-D-alanine, is a pivotal building block in the field of peptide chemistry, particularly in the synthesis of peptides and peptidomimetics for therapeutic applications. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a naphthyl side chain, offers distinct advantages in the design and synthesis of novel peptide-based drugs. This guide provides an in-depth overview of its chemical properties, its primary application in solid-phase peptide synthesis (SPPS), and a general experimental protocol.

Core Properties of Fmoc-D-2-Nal-OH

The fundamental chemical properties of Fmoc-D-2-Nal-OH are summarized in the table below. These data are essential for stoichiometric calculations in peptide synthesis and for the characterization of the final peptide product.

| Property | Value |

| Molecular Formula | C₂₈H₂₃NO₄[1][2] |

| Molecular Weight | 437.49 g/mol [2][3] |

| CAS Number | 138774-94-4[3] |

| Appearance | White to off-white solid[3] |

| Purity | ≥95% |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-2-Nal-OH is in Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptide-based drug candidates. The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acid, which can be removed under mild basic conditions. This allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support.

The incorporation of the D-2-naphthylalanine residue can enhance the stability and biological activity of the resulting peptide. This makes Fmoc-D-2-Nal-OH a valuable component in the design of peptides with improved pharmacological properties, particularly for targeting specific receptors or enzymes.

Experimental Workflow for Fmoc Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow for the incorporation of an Fmoc-protected amino acid, such as Fmoc-D-2-Nal-OH, into a growing peptide chain during SPPS.

Caption: General workflow for one cycle of solid-phase peptide synthesis (SPPS) using an Fmoc-protected amino acid.

General Experimental Protocol for SPPS using Fmoc-D-2-Nal-OH

This protocol outlines the key steps for the incorporation of Fmoc-D-2-Nal-OH into a peptide sequence using manual or automated SPPS.

1. Resin Preparation:

-

Start with a suitable solid support (e.g., Rink Amide resin) to which the first amino acid is attached.

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

2. Fmoc Deprotection:

-

Treat the resin-bound peptide with a 20% solution of piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

The completion of the deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.

3. Washing:

-

Thoroughly wash the resin with DMF and DCM to remove excess piperidine and the cleaved Fmoc group.

4. Amino Acid Coupling:

-

Prepare a solution of Fmoc-D-2-Nal-OH and a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated Fmoc-D-2-Nal-OH solution to the resin and allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours) to ensure the formation of the peptide bond.

-

The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test.

5. Washing:

-

Wash the resin with DMF and DCM to remove any unreacted reagents.

6. Repetition of the Cycle:

-

Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

7. Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, wash the resin with a solvent like DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

8. Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the crude peptide pellet.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

9. Characterization:

-

Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry and analytical HPLC.

References

In-Depth Technical Guide: CAS Number 138774-94-4 (Fmoc-3-(2-Naphthyl)-D-alanine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 138774-94-4 identifies the chemical compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid , commonly known as Fmoc-3-(2-Naphthyl)-D-alanine or Fmoc-D-2-Nal-OH . This molecule is a protected derivative of the unnatural amino acid 3-(2-Naphthyl)-D-alanine.[1][2][3][4] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a crucial building block in solid-phase peptide synthesis (SPPS).[4][5][6] The D-configuration of the chiral center and the bulky, hydrophobic naphthyl side chain impart unique properties to peptides, influencing their conformation, stability, and biological activity.[3][5][7][8] This guide provides a comprehensive overview of its chemical properties, applications in peptide synthesis with a focus on experimental protocols, and its role in modulating biological pathways, particularly in the context of drug development.

Chemical and Physical Properties

Fmoc-3-(2-Naphthyl)-D-alanine is a white to off-white crystalline powder.[9] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 138774-94-4 | [1][4][9][10] |

| Molecular Formula | C₂₈H₂₃NO₄ | [1][4][9][10] |

| Molecular Weight | 437.49 g/mol | [1][4][9][10] |

| Melting Point | 191 °C | [9][11] |

| Appearance | Off-white to light beige crystalline powder | [9] |

| Solubility | Slightly soluble in chloroform, DMSO, and DMF. Slightly soluble in water. | [9] |

| Storage Temperature | 2-8°C | [4][9][12] |

| Purity | Typically ≥95% or ≥98.0% (HPLC) | [1][3][4][12] |

Applications in Peptide Synthesis

The primary application of Fmoc-3-(2-Naphthyl)-D-alanine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5][6][12] The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[5]

The incorporation of a 2-naphthylalanine residue can significantly influence the properties of a peptide:

-

Increased Hydrophobicity and Stability: The bulky and hydrophobic naphthyl side chain can enhance the peptide's resistance to enzymatic degradation and improve its pharmacokinetic profile.[5][6]

-

Conformational Rigidity: The rigid aromatic structure of the naphthyl group can induce specific secondary structures, such as β-turns, in the peptide backbone, which can be crucial for receptor binding and biological activity.[3][7][8]

-

Enhanced Biological Activity: The unique steric and electronic properties of the naphthyl group can lead to improved binding affinity and potency of peptides targeting specific receptors or enzymes.[6]

-

Fluorescent Probe: The naphthyl moiety possesses intrinsic fluorescence, allowing peptides containing this residue to be used as fluorescent probes in binding assays and conformational studies.[13]

General Experimental Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual synthesis of a peptide incorporating Fmoc-3-(2-Naphthyl)-D-alanine. The specific details may vary depending on the peptide sequence and the scale of the synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-3-(2-Naphthyl)-D-alanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution in DMF (20% v/v)

-

Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

-

Reaction vessel for manual synthesis

-

Shaker or vortexer

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: The Fmoc group is removed from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-3-(2-Naphthyl)-D-alanine) is pre-activated by dissolving it in DMF with the coupling reagent (e.g., HBTU) and DIPEA. This activated mixture is then added to the resin, and the reaction is allowed to proceed for 1-2 hours with agitation.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Monitoring Coupling Efficiency: The completeness of the coupling reaction is monitored using a qualitative test such as the Kaiser (ninhydrin) test.[6][14] A negative test (no color change) indicates a complete reaction. If the test is positive, the coupling step is repeated.

-

Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Washing and Drying: The peptide-resin is washed with DMF, followed by DCM, and then dried under vacuum.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed by treating the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.

-

Purification and Analysis: The crude peptide is collected by centrifugation, washed with cold ether, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Experimental Workflow for Peptide Synthesis and Purification

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis and purification.

Biological Activity and Mechanism of Action

The incorporation of 3-(2-Naphthyl)-D-alanine into peptides has been shown to modulate their biological activity in various contexts. One notable application is in the development of inhibitors for the BRCA1 protein.[9]

Inhibition of BRCA1

Fmoc-3-(2-Naphthyl)-D-alanine serves as an intermediate in the preparation of phosphoserine-containing tetrapeptides with hydrophobic N-terminal acyl groups that act as inhibitors of the BRCA1 protein.[9] BRCA1 is a key tumor suppressor protein involved in DNA repair, cell cycle checkpoint control, and maintaining genomic stability.[1][2][15] Mutations in the BRCA1 gene are associated with an increased risk of breast and ovarian cancers.

The precise mechanism of action of these peptide inhibitors is not fully elucidated in the provided search results. However, it is plausible that the hydrophobic naphthyl group of the 3-(2-Naphthyl)-D-alanine residue plays a crucial role in the binding of the peptide to a hydrophobic pocket on the BRCA1 protein or one of its interacting partners. This binding could disrupt the protein-protein interactions necessary for BRCA1's function in DNA repair pathways.

BRCA1-Mediated DNA Damage Repair Signaling Pathway

BRCA1 functions as a scaffold protein that interacts with numerous other proteins to form complexes that are critical for the DNA damage response.[1][2][16] A simplified representation of the BRCA1-mediated DNA double-strand break (DSB) repair pathway is illustrated below.

Caption: A simplified signaling pathway of BRCA1 in DNA double-strand break repair.

In this pathway, upon DNA damage, the MRN complex recognizes the break and recruits and activates the ATM kinase.[1] ATM then phosphorylates several downstream targets, including BRCA1 and CtIP.[1] Phosphorylated BRCA1, typically in a heterodimer with BARD1, is recruited to the site of damage and forms larger complexes, such as the BRCA1-A complex involving proteins like Abraxas.[1] This complex then facilitates the recruitment of other DNA repair proteins, including PALB2, BRCA2, and RAD51, which are essential for initiating homologous recombination, an error-free DNA repair mechanism.[17] Peptide inhibitors containing 3-(2-Naphthyl)-D-alanine could potentially disrupt these crucial protein-protein interactions at various points in this pathway.

Quantitative Data

While the search results highlight the potential of peptides containing 3-(2-Naphthyl)-D-alanine, specific quantitative data such as IC50 values for BRCA1 inhibition or binding affinities for specific protein targets were not explicitly found in the provided search results. Such data would typically be presented in peer-reviewed research articles detailing the synthesis and biological evaluation of these specific peptides. For drug development professionals, obtaining this quantitative data through experimental studies or more targeted literature searches on specific peptide sequences would be a critical next step.

Conclusion

Fmoc-3-(2-Naphthyl)-D-alanine (CAS 138774-94-4) is a valuable and versatile building block for peptide synthesis. Its unique structural features, particularly the bulky and hydrophobic naphthyl side chain, allow for the creation of peptides with enhanced stability, specific conformations, and potent biological activities. Its application in the development of BRCA1 inhibitors underscores its potential in the design of novel therapeutics targeting key cellular pathways involved in cancer. The detailed experimental protocols and understanding of the underlying biological mechanisms provided in this guide are intended to support researchers, scientists, and drug development professionals in leveraging the unique properties of this compound in their work. Further research into the specific molecular interactions and quantitative biological effects of peptides containing 3-(2-Naphthyl)-D-alanine will be crucial for the continued development of novel peptide-based drugs.

References

- 1. BRCA1 and Its Network of Interacting Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of BRCA1 and its interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(2-Naphthyl)-DL-alanine | 106107-92-0 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lifetein.com [lifetein.com]

- 6. wernerlab.weebly.com [wernerlab.weebly.com]

- 7. researchgate.net [researchgate.net]

- 8. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

- 10. What Is the Workflow of Custom Modified Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. news-medical.net [news-medical.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Role of D-2-Naphthylalanine in Peptide Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery and biomaterial engineering, the incorporation of non-canonical amino acids is a powerful strategy to enhance therapeutic efficacy and overcome inherent limitations of natural peptides. Among these, D-2-naphthylalanine (D-2-Nal), a synthetic amino acid, has emerged as a critical building block. Its bulky, hydrophobic naphthyl side chain offers unique steric and physicochemical properties that profoundly influence peptide structure, stability, and biological activity. This technical guide provides a comprehensive overview of the role of D-2-Nal in peptide science, with a focus on its impact on structure, detailed experimental protocols for its incorporation and analysis, and quantitative data to inform rational peptide design.

The Structural and Functional Impact of D-2-Naphthylalanine

The introduction of D-2-Nal into a peptide sequence imparts several key characteristics that are advantageous for the development of robust and potent therapeutic agents.

Enhanced Hydrophobicity and Stability: The naphthalene (B1677914) moiety of D-2-Nal significantly increases the local hydrophobicity of a peptide. This can lead to enhanced binding to hydrophobic pockets in target receptors and can also promote deeper penetration into lipid bilayers, a crucial feature for antimicrobial and cell-penetrating peptides. Furthermore, the unnatural D-configuration of the amino acid provides steric hindrance that protects the peptide backbone from enzymatic degradation, thereby increasing its serum half-life and bioavailability.

Influence on Secondary Structure: The bulky nature of the naphthyl group can act as a conformational constraint, influencing the adoption of specific secondary structures. In some cases, D-2-Nal can stabilize β-hairpin turns, while in others, it can promote or disrupt α-helical conformations depending on its position within the peptide sequence. These structural modulations are critical for optimizing the presentation of key binding residues and overall peptide architecture.

Structure-Activity Relationship (SAR) Studies: D-2-Nal is extensively used in SAR studies to probe the steric and hydrophobic requirements of peptide-receptor interactions. By systematically replacing natural aromatic amino acids like phenylalanine, tyrosine, or tryptophan with D-2-Nal, researchers can elucidate the role of side-chain size and hydrophobicity in receptor binding and signal transduction. This information is invaluable for the rational design of peptide agonists and antagonists with improved potency and selectivity.

Fluorescent Probe: The naphthalene ring system of D-2-Nal possesses intrinsic fluorescent properties. This allows it to be used as a spectroscopic probe to study peptide-membrane interactions, conformational changes, and binding events without the need for external fluorescent labels that might perturb the peptide's biological activity.[1]

Quantitative Data on D-2-Naphthylalanine-Containing Peptides

The following tables summarize quantitative data from various studies, highlighting the impact of D-2-Nal incorporation on the biological activity of different classes of peptides.

Table 1: In Vitro Antagonist Potency of Gonadotropin-Releasing Hormone (GnRH) Analogs

| Compound/Analog | Sequence | Human GnRH Receptor IC50 (nM) | Rat GnRH Receptor IC50 (nM) |

| Acyline | Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Ac)-D-4Aph(Ac)-Leu-ILys-Pro-D-Ala-NH2 | 0.52 | 0.45 |

| Analog 9 | Ac-D-Ncy(2-naphthyl) -D-4Cpa-D-3Pal-Ser-4Aph(Ac)-D-4Aph(Ac)-Leu-ILys-Pro-D-Ala-NH2 | 0.73 | 0.65 |

| Analog 15 | Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Ac)-D-4Aph(Ac)-Leu-D-Ncy(2-naphthyl) -Pro-D-Ala-NH2 | 1.1 | 0.98 |

| Ganirelix | Ac-D-Nal(2)-D-pCl-Phe-D-Pal(3)-Ser-Tyr-D-hArg(Et2)-Leu-hArg(Et2)-Pro-D-Ala-NH2 | - | ED50 = 0.29 µ g/rat (ovulation suppression) |

| Azaline B | Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Atz)-D-4Aph(Atz)-Leu-ILys-Pro-D-Ala-NH2 | 1.36 | 1.40 |

Data sourced from multiple studies.[2][3] IC50 values represent the concentration of the antagonist required to inhibit 50% of the GnRH-induced response.

Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides

| Peptide | Sequence | MIC (µg/mL) vs. C. albicans (Low Salt Medium) | MIC (µg/mL) vs. C. albicans (High Salt Medium) |

| Pac-525 | Ac-KWRRWVRWI-NH2 | 6.25 - 12.5 | > 50 |

| d-Nal-Pac-525 | Ac-K(d-Nal)RR(d-Nal)VR(d-Nal)I-NH2 | 6.25 - 12.5 | 6.25 - 12.5 |

| Anoplin | GLLKRIKTLL-NH2 | - | - |

| d-2Nal6-Anoplin | GLLKR(d-2Nal)KTLL-NH2 | 29.6 (vs. E. coli) | - |

Data sourced from multiple studies.[4][5] MIC is the lowest concentration of the peptide that inhibits visible growth of the microorganism.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of peptides containing D-2-naphthylalanine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-2-Nal-Containing Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide incorporating D-2-Nal.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes and drain.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of Oxyma in a minimal amount of DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times) and DCM (3 times).

-

-

Incorporation of Fmoc-D-2-Nal-OH: Follow the same coupling procedure as in step 3, using Fmoc-D-2-Nal-OH as the amino acid. Due to the bulky nature of the naphthyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/DDT/Water (e.g., 94:1:2.5:2.5 v/v/w/v).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

-

Confirm the identity and purity of the final product by mass spectrometry.

-

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to assess the secondary structure of a D-2-Nal-containing peptide.

Materials:

-

Purified D-2-Nal-containing peptide

-

Appropriate buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4), ensuring low absorbance in the far-UV region.

-

CD spectropolarimeter

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized peptide in the chosen buffer to a final concentration of approximately 0.1-0.2 mg/mL. The exact concentration should be determined accurately by UV absorbance or amino acid analysis.

-

Filter the peptide solution through a 0.22 µm filter to remove any aggregates.

-

-

Instrument Setup:

-

Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use.

-

Set the experimental parameters:

-

Wavelength range: 190-260 nm

-

Data pitch: 0.5 nm

-

Scanning speed: 50 nm/min

-

Bandwidth: 1.0 nm

-

Accumulations: 3-5 scans

-

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone in the same cuvette.

-

Record the CD spectrum of the peptide solution.

-

-

Data Processing and Analysis:

-

Subtract the buffer baseline spectrum from the peptide spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:

-

θ is the observed ellipticity in degrees

-

c is the molar concentration of the peptide

-

n is the number of amino acid residues

-

l is the path length of the cuvette in centimeters.

-

-

Analyze the resulting spectrum for characteristic secondary structure features:

-

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

Random coil: A strong negative band below 200 nm.

-

-

Deconvolute the CD spectrum using software such as DichroWeb to estimate the percentage of each secondary structure element.

-

Protocol 3: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for determining the three-dimensional structure of a D-2-Nal-containing peptide in solution using 2D NMR.

Materials:

-

Purified D-2-Nal-containing peptide (isotopically labeled with ¹⁵N and ¹³C if necessary for larger peptides)

-

NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH adjusted)

-

NMR spectrometer (600 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-1.0 mM.

-

Data Acquisition: Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides with ¹⁵N labeling, to resolve amide proton and nitrogen signals.

-

-

Resonance Assignment:

-

Use the TOCSY spectrum to identify the spin systems of each amino acid residue based on their characteristic chemical shifts and coupling patterns.

-

Use the NOESY spectrum to sequentially connect the assigned spin systems by identifying NOEs between adjacent residues (e.g., between the α-proton of residue i and the amide proton of residue i+1). The aromatic protons of the D-2-Nal residue will have distinct chemical shifts and can be used as key landmarks in the assignment process.

-

-

Structural Restraint Generation:

-

From the NOESY spectrum, classify the NOE cross-peaks as strong, medium, or weak, and convert these into upper distance bounds (e.g., < 2.8 Å, < 3.5 Å, and < 5.0 Å, respectively).

-

Measure scalar coupling constants (³J(HNα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints using the Karplus equation.

-

-

Structure Calculation and Refinement:

-

Use the distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

-

Generate an ensemble of low-energy structures that satisfy the experimental restraints.

-

Refine the structures using molecular dynamics simulations in a water box to obtain a final, representative structure or ensemble of structures.

-

-

Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters and the agreement with the experimental data.

Protocol 4: Proteolytic Stability Assay

This protocol describes a method to assess the stability of a D-2-Nal-containing peptide in the presence of serum.

Materials:

-

Purified D-2-Nal-containing peptide and a control peptide (without D-2-Nal)

-

Human or rat serum

-

Incubator or water bath at 37°C

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Microcentrifuge

-

RP-HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Incubation:

-

Prepare a stock solution of the peptide in a suitable buffer.

-

Add the peptide stock solution to serum to a final peptide concentration of 10-100 µM.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

-

-

Protein Precipitation and Peptide Extraction:

-

To each aliquot, add an equal volume of acetonitrile containing 1% TFA to precipitate the serum proteins.

-

Vortex the samples and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant by RP-HPLC.

-

Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.

-

Identify any degradation products by analyzing the collected fractions or by LC-MS.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t₁/₂) of the peptide in serum by fitting the data to a first-order decay curve.

-

Compare the stability of the D-2-Nal-containing peptide to the control peptide.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application and analysis of D-2-Naphthylalanine-containing peptides.

Conclusion

D-2-naphthylalanine is a versatile and powerful tool in the arsenal (B13267) of peptide chemists and drug developers. Its unique structural and physicochemical properties allow for the rational design of peptides with enhanced stability, tailored conformations, and improved biological activity. The ability to fine-tune hydrophobicity, constrain peptide backbones, and probe receptor interactions makes D-2-Nal an indispensable component in the development of next-generation peptide therapeutics. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to effectively utilize D-2-naphthylalanine in their own research and development endeavors, ultimately contributing to the advancement of peptide-based medicine.

References

- 1. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent gonadotropin releasing hormone antagonists with low histamine-releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-D-2-Nal-OH: A Technical Guide to Safe Handling and Disposal

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-3-(2-naphthyl)-D-alanine (Fmoc-D-2-Nal-OH) is a pivotal building block in solid-phase peptide synthesis, frequently utilized in the development of peptide-based therapeutics.[1][2] Its non-natural aromatic side chain can impart unique conformational properties and enhanced biological activity to synthetic peptides. This guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of Fmoc-D-2-Nal-OH in a laboratory setting. All presented data is collated from publicly available Safety Data Sheets (SDS) and product information from various suppliers.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-D-2-Nal-OH is fundamental to its safe handling. The compound is a white to off-white powder.[2]

| Property | Value | Source |

| CAS Number | 138774-94-4 | [3][4][5] |

| Molecular Formula | C₂₈H₂₃NO₄ | [3][6] |

| Molecular Weight | 437.49 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [2][7] |

| Melting Point | 160 - 170 °C | [2] |

| Solubility | Sparingly soluble in DMF, slightly soluble in DMSO and Methanol. | [1] |

| Storage Temperature | 2-8°C |

Hazard Identification and GHS Classification

The hazard classification for Fmoc-D-2-Nal-OH can vary between suppliers. Some sources indicate that the chemical does not meet the criteria for GHS hazard classification.[8][9] However, other suppliers provide the following GHS warnings:

| Hazard Statement | Code | Class | Source |

| Causes skin irritation | H315 | Skin Irritation, Category 2 | [8] |

| Causes serious eye irritation | H319 | Eye Irritation, Category 2 | [8] |

| May cause respiratory irritation | H335 | Specific target organ toxicity — single exposure, Category 3 | [8] |

Given the potential for irritation, it is prudent to handle Fmoc-D-2-Nal-OH with appropriate personal protective equipment and engineering controls, regardless of the hazard classification provided by a specific vendor.

Experimental Protocols: Safety and Handling

While specific experimental safety studies are not detailed in the provided SDS, the collective data allows for the formulation of a standardized handling protocol.

Engineering Controls

When handling Fmoc-D-2-Nal-OH, especially in its powdered form, engineering controls should be the primary method of exposure reduction.

-

Ventilation: Use in a well-ventilated area. To minimize dust inhalation, it is highly recommended to handle the solid material within a chemical fume hood or a powder containment hood.[6]

-

Process Enclosures: For larger quantities or repetitive tasks, consider using process enclosures or glove boxes to minimize airborne exposure.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory contact.

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles.[6]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times.[4][6] Inspect gloves for any signs of degradation or puncture before use.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[6] A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[6]

-

Skin and Body Protection: A lab coat or a full protective suit should be worn to prevent skin contact.[6]

Hygiene Measures

Good laboratory hygiene practices are critical to prevent accidental ingestion or cross-contamination.

-

Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[6]

-

Remove contaminated clothing promptly and wash it before reuse.[4]

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |

Stability and Reactivity

Understanding the chemical stability and reactivity of Fmoc-D-2-Nal-OH is crucial for safe storage and handling.

| Parameter | Description |

| Chemical Stability | Stable under recommended storage conditions (2-8°C, tightly sealed container).[6] |

| Conditions to Avoid | Keep away from heat and sources of ignition.[6] Avoid dust formation.[4] |

| Incompatible Materials | Strong oxidizing agents.[6] |

| Hazardous Decomposition Products | Under fire conditions, may produce oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[6] |

Accidental Release and Disposal

Proper procedures for spill cleanup and waste disposal are essential to mitigate environmental contamination and ensure personnel safety.

Accidental Release Measures

-

Small Spills: Carefully sweep or scoop up the spilled solid material, avoiding dust generation. Place the material into a designated, labeled container for chemical waste.[6]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Use a shovel or other suitable tools to place the material into a convenient waste disposal container.[6] Prevent the material from entering drains or waterways.[4]

Disposal

Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6]

-

Solid Waste: Unused or contaminated Fmoc-D-2-Nal-OH should be placed in a clearly labeled, sealed container for solid chemical waste.[10]

-

Contaminated Labware: Gloves, weigh paper, pipette tips, etc., that have come into contact with the compound should be disposed of as solid chemical waste.[10]

-

Solutions: The disposal of solutions containing Fmoc-D-2-Nal-OH will be dictated by the solvent used. Hazardous solvents will require disposal as hazardous liquid waste.[10]

Visualized Workflow: Safe Handling Protocol

The following diagram illustrates the logical workflow for the safe handling of Fmoc-D-2-Nal-OH from receipt to disposal.

Caption: Logical workflow for the safe handling of Fmoc-D-2-Nal-OH.

This guide is intended to provide a framework for the safe handling of Fmoc-D-2-Nal-OH. It is imperative that all users consult the most up-to-date Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety protocols.

References

- 1. Cas 112883-43-9,FMOC-2-NAL-OH | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. echemi.com [echemi.com]

- 5. Fmoc-3-(2-Naphthyl)-D-alanine - Safety Data Sheet [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-2-Nal-OH 112883-43-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Fmoc-3-(2-naphthyl)-d-alanine | C28H23NO4 | CID 7130590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid | C28H23NO4 | CID 2734452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Chiral Twist: A Technical Guide to the Biological Significance and Therapeutic Potential of D-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long considered biological anomalies, D-amino acids are emerging from the shadow of their proteinogenic L-enantiomers to reveal a world of profound biological significance and therapeutic promise. From their fundamental role in the structural integrity of bacterial cell walls to their subtle modulation of neuronal communication in the mammalian brain, the incorporation of these "unnatural" amino acids into peptides and proteins offers a powerful tool to enhance stability, prolong activity, and unlock novel therapeutic modalities. This in-depth technical guide explores the core biological functions of D-amino acids, provides a practical overview of their application in drug development, and furnishes detailed experimental protocols for their synthesis and analysis.

The Biological Roles of D-Amino Acids: Beyond the L-World

While L-amino acids form the primary building blocks of proteins in all known life, D-amino acids play diverse and critical roles across various biological systems.

Bacterial Physiology and Biofilm Regulation

In the bacterial kingdom, D-amino acids are key constituents of the peptidoglycan (PG) layer of the cell wall, with D-alanine and D-glutamic acid being particularly abundant.[1] The presence of these D-amino acids provides crucial resistance to degradation by most proteases, which are stereospecific for L-amino acids.[1] Beyond this structural role, bacteria also release a variety of D-amino acids into their environment to regulate cell wall synthesis, biofilm formation, and spore germination.[1][2] For instance, Vibrio cholerae produces D-methionine and D-leucine, while Bacillus subtilis generates D-tyrosine and D-phenylalanine, all of which can modulate PG composition and strength.[3][4] This intercellular signaling mechanism allows bacterial communities to adapt to changing environmental conditions and control population density.[5]

Neurotransmission and Neuromodulation in Mammals

In the mammalian central nervous system (CNS), D-serine and D-aspartate are present in significant concentrations and function as important signaling molecules.[6][7][8] D-serine, synthesized from L-serine by the enzyme serine racemase, acts as a potent co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[7][8] This receptor is crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory.[9] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[7][8] D-aspartate is also involved in the development of the nervous and endocrine systems.[6]

Venom Peptides and Natural Toxins

D-amino acids are found in the venom of various animals, including cone snails, spiders, and the male platypus.[6][10] Their incorporation into venom peptides is a post-translational modification catalyzed by specific isomerases.[10] This chiral substitution can significantly alter the peptide's structure and function, often enhancing its potency and stability. For example, some conotoxins, which are peptide neurotoxins from cone snails, contain D-amino acids that are critical for their interaction with specific ion channels.[10]

Therapeutic Applications of D-Amino Acid Incorporation

The unique properties of D-amino acids make them highly attractive for the development of novel therapeutics, particularly peptide-based drugs.

Enhanced Proteolytic Stability

One of the major hurdles in the development of peptide drugs is their rapid degradation by proteases in the body.[11][12] Since proteases are stereospecific for L-amino acids, substituting one or more L-amino acids with their D-enantiomers can dramatically increase a peptide's resistance to enzymatic cleavage.[11][12][13][14][15][16] This leads to a longer circulating half-life and improved bioavailability.[11]

Altered Receptor Binding and Biological Activity

The incorporation of a D-amino acid can alter the three-dimensional structure of a peptide, which in turn can modify its binding affinity and specificity for its target receptor.[11] In some cases, this can lead to increased potency. However, it is important to note that not all substitutions are beneficial, and some can lead to a loss of activity.

Reduced Immunogenicity

Peptides composed entirely of D-amino acids are less likely to be recognized by the host's immune system, potentially reducing the risk of an immunogenic response.[11]

Quantitative Data on the Impact of D-Amino Acid Incorporation

The following tables summarize quantitative data from various studies, illustrating the significant impact of D-amino acid substitution on peptide stability and activity.

| Peptide/Analog | Modification | Stability Assay | Remaining Peptide (%) | Time (h) | Reference |

| L-peptide | None | Incubation with Proteinase K | ~0 | 4 | [9] |

| D-amino acid modified peptide | C-terminal D-amino acid | Incubation with Proteinase K | 15 | 24 | [9] |

| Glycoside modified peptide | C-terminal glycoside | Incubation with Proteinase K | 45 | 24 | [9] |

| RDP215 (L-peptide) | None | Incubation with human serum | Reduced activity | - | [17] |

| 9D-RDP215 (D-peptide) | D-amino acid variant | Incubation with human serum | Maintained activity | - | [17] |

| Polybia-CP (L-peptide) | None | Incubation with trypsin | Degraded | - | [18] |

| D-CP (all D-amino acid) | All L- to D-amino acid | Incubation with trypsin | Stable | - | [18] |

| D-lys-CP (partial D-amino acid) | L-lysine to D-lysine | Incubation with trypsin | Stable | - | [18] |

Table 1: Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides. This table provides examples of the increased stability of peptides when L-amino acids are replaced with D-amino acids or other modifications.

| Peptide/Analog | Target | IC50 (nM) | Reference |

| RgIA (L-conotoxin) | rat α9α10 nAChR | - | [6] |

| RgIA analog 1 (D-amino acid sub) | rat α9α10 nAChR | 41.07 | [6] |

| RgIA analog 3 (D-amino acid sub) | rat α9α10 nAChR | 31.77 | [6] |

| RgIA analog 14 (D-Arg sub) | rat α9α10 nAChR | 215.7 | [6] |

| RgIA analog 15 (D-Arg sub) | rat α9α10 nAChR | 288.5 | [6] |

| V13K (L-peptide) | Anticancer activity | - | [3] |

| V13K analogs (D-amino acid subs) | Anticancer activity | Increased IC50 (reduced activity) | [3] |

| L-melittin | RAW 264.7 cells | Similar to D-melittin | |

| D-melittin | RAW 264.7 cells | Similar to L-melittin |

Table 2: Impact of D-Amino Acid Substitution on Biological Activity (IC50 Values). This table shows how D-amino acid substitution can either increase, decrease, or have a minimal effect on the inhibitory concentration of a peptide, depending on the specific peptide and substitution.

| Peptide/Analog | HC50 (µM) | Hemolytic Activity | Reference |

| L-melittin | - | - | |

| D-melittin | - | - | |

| Anoplin | - | Low | [19] |

Table 3: Hemolytic Activity of Peptides. This table provides examples of the hemolytic activity of peptides, an important measure of cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Principle: SPPS is the standard method for chemically synthesizing peptides. The peptide is assembled in a stepwise manner on a solid resin support. The use of protecting groups on the amino acid side chains and the α-amino group prevents unwanted side reactions.

Materials:

-

Fmoc-protected D-amino acids

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the desired Fmoc-D-amino acid and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add 3 equivalents of a coupling agent like HBTU and 6 equivalents of DIPEA to the amino acid solution to pre-activate it for a few minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing 95% TFA and 5% scavengers, for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Peptide Stability Assay in Serum/Plasma

Principle: This assay assesses the stability of a peptide in the presence of serum or plasma proteases. The disappearance of the intact peptide over time is monitored by RP-HPLC.

Materials:

-

Peptide stock solution

-

Human serum or plasma

-

Incubator at 37°C

-

Precipitating agent (e.g., acetonitrile, trichloroacetic acid)

-

Centrifuge

-

RP-HPLC system with a C18 column

Procedure:

-

Incubation: Dilute the peptide stock solution in human serum or plasma to the desired final concentration. Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

Protein Precipitation: Stop the enzymatic reaction by adding a precipitating agent (e.g., 2 volumes of acetonitrile) to the aliquot. Vortex and incubate on ice for at least 10 minutes to precipitate the serum/plasma proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the peak corresponding to the intact peptide.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide can be calculated relative to the 0-hour time point. The half-life (t1/2) of the peptide can be determined by fitting the data to a first-order decay curve.

D-Amino Acid Oxidase (DAAO) Activity Assay (Colorimetric)

Principle: D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H2O2). The H2O2 produced can be measured using a colorimetric probe in the presence of horseradish peroxidase (HRP).

Materials:

-

DAAO enzyme

-

D-amino acid substrate (e.g., D-alanine)

-

Horseradish peroxidase (HRP)

-

Colorimetric probe (e.g., Amplex Red)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare working solutions of the D-amino acid substrate, HRP, and the colorimetric probe in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, D-amino acid substrate, HRP, and the colorimetric probe to each well.

-

Initiate Reaction: Start the reaction by adding the DAAO enzyme to the wells.

-

Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at the appropriate wavelength for the chosen colorimetric probe (e.g., 570 nm for Amplex Red).

-

Standard Curve: Prepare a standard curve using known concentrations of H2O2 to quantify the amount of H2O2 produced in the enzymatic reaction.

-

Calculate Activity: Determine the DAAO activity based on the rate of H2O2 production.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows related to D-amino acids.

Caption: NMDA Receptor Signaling Pathway.

Caption: In Vitro Peptide Stability Assay Workflow.

Caption: Mirror-Image Phage Display Workflow.

Conclusion and Future Directions

The incorporation of D-amino acids represents a paradigm shift in our understanding of peptide and protein function and offers a versatile platform for the development of next-generation therapeutics. The enhanced stability and potential for modulated biological activity conferred by these chiral building blocks address some of the most significant challenges in peptide drug development. Future research will likely focus on the discovery and characterization of novel D-amino acid-containing peptides from natural sources, the development of more efficient and stereoselective methods for their synthesis, and a deeper exploration of their roles in complex biological processes. As our knowledge of the "D-world" expands, so too will the opportunities to harness its potential for the benefit of human health.

References

- 1. A Signaling Cascade of Nuclear Calcium-CREB-ATF3 Activated by Synaptic NMDA Receptors Defines a Gene Repression Module That Protects against Extrasynaptic NMDA Receptor-Induced Neuronal Cell Death and Ischemic Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. researchgate.net [researchgate.net]

- 6. d-Amino Acid Substitution of α-Conotoxin RgIA Identifies its Critical Residues and Improves the Enzymatic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Structural and Functional Characterization of Conotoxins from Conus achatinus Targeting NMDAR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Receptor binding peptides for target-selective delivery of nanoparticles encapsulated drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant methodology for chemically synthesizing peptides. We will delve into the core principles, detailed experimental protocols, critical chemical reactions, and quantitative data to equip researchers with the knowledge required for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, or resin.[1] This method is favored for its mild reaction conditions, which are generally compatible with a wide range of amino acid functionalities.[] The entire process can be automated, leading to high product purity and streamlined operations.[3]

The synthesis cycle consists of three main stages:

-

Fmoc Deprotection: The removal of the temporary Nα-Fmoc protecting group from the terminal amino acid of the resin-bound peptide.

-